molecular formula C18H15ClF3NO4 B2837289 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate CAS No. 1794785-93-5

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate

Cat. No.: B2837289
CAS No.: 1794785-93-5
M. Wt: 401.77
InChI Key: KBWKHBVKDVLURW-UHFFFAOYSA-N
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Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate: is a chemical compound known for its unique structure and properties. It is used in diverse scientific research fields, including drug discovery, organic synthesis, and materials science.

Preparation Methods

The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate involves multiple steps. The synthetic route typically starts with the preparation of the 2-(Trifluoromethyl)phenylmethylamine, which is then reacted with 5-chloro-2-methoxybenzoic acid under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products:

  • Oxidation and reduction reactions typically yield modified versions of the original compound with altered functional groups.
  • Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology: It serves as a tool in biochemical studies to understand molecular interactions and pathways. Medicine: The compound is explored for its potential therapeutic properties, including its role in drug discovery and development. Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes .

Mechanism of Action

The mechanism by which ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of other organic compounds.

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Utilized in various chemical reactions and as a reagent in organic synthesis

Uniqueness:

  • The presence of the trifluoromethyl group and the specific arrangement of functional groups in ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate imparts unique chemical properties, making it particularly valuable in research and industrial applications. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3NO4/c1-26-15-7-6-12(19)8-13(15)17(25)27-10-16(24)23-9-11-4-2-3-5-14(11)18(20,21)22/h2-8H,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWKHBVKDVLURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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